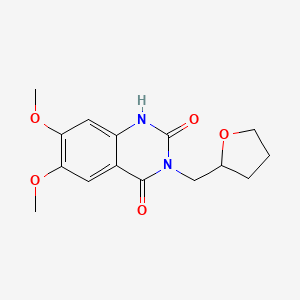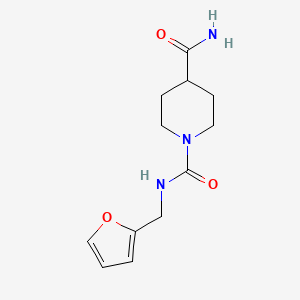
1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
Übersicht
Beschreibung
1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent and selective inhibitor of the enzyme, acetaldehyde dehydrogenase (ALDH2), which plays a crucial role in alcohol metabolism.
Wirkmechanismus
The mechanism of action of 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride involves the inhibition of the enzyme 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. This enzyme is responsible for converting acetaldehyde, a toxic byproduct of alcohol metabolism, into acetic acid, which is harmless. By inhibiting this enzyme, the compound increases the levels of acetaldehyde, leading to unpleasant symptoms such as nausea, flushing, and headaches. These symptoms act as a deterrent to further alcohol consumption, thereby reducing the risk of relapse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride are primarily related to its inhibition of the enzyme 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. This inhibition leads to an increase in the levels of acetaldehyde, which causes unpleasant symptoms such as nausea, flushing, and headaches. These symptoms act as a deterrent to further alcohol consumption, thereby reducing the risk of relapse.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in lab experiments is its potency and selectivity as an 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride inhibitor. This makes it an excellent tool for studying the role of 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in alcohol metabolism and addiction. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One direction is to investigate its potential use in treating other substance use disorders, such as opioid addiction. Another direction is to study the long-term effects of the compound on brain function and behavior. Additionally, further research is needed to determine the optimal dosing and administration methods for the compound in clinical settings.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively studied for its potential use in treating alcohol use disorder (AUD). It works by inhibiting the enzyme 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, which is responsible for breaking down acetaldehyde, a toxic byproduct of alcohol metabolism. By inhibiting this enzyme, the compound increases the levels of acetaldehyde, leading to unpleasant symptoms such as nausea, flushing, and headaches. These symptoms act as a deterrent to further alcohol consumption, thereby reducing the risk of relapse.
Eigenschaften
IUPAC Name |
1-(1-adamantylmethoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.ClH/c20-17(11-19-3-1-2-4-19)12-21-13-18-8-14-5-15(9-18)7-16(6-14)10-18;/h14-17,20H,1-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJZYUGAPSAHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(4-quinolinylmethyl)acetamide](/img/structure/B4439455.png)
![1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B4439466.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B4439473.png)
![4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B4439484.png)
![N-allyl-3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4439489.png)


![1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B4439498.png)
![3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439502.png)

![ethyl 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-ylcarbamate](/img/structure/B4439511.png)
![4-(4-phenyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4439515.png)

